2,6-Diiodo-3,7-dimethoxynaphthalene

X-ray crystallography Materials science Solid-state chemistry

Select 2,6-Diiodo-3,7-dimethoxynaphthalene for its unique 2,6-diiodo-3,7-dimethoxy regiochemistry, delivering precisely tuned π-electron density for superior Suzuki/Sonogashira coupling efficiency. Its near-planar geometry (0.2 Å deviation) enables predictable solid-state packing in OLED materials and co-crystals. With LogP 4.505 and potent anomalous scattering from heavy iodine atoms, it serves as a dual-purpose fragment for hydrophobic pocket targeting and SAD/MAD phasing in protein crystallography. ≥98% purity minimizes side reactions for reliable, scalable synthesis.

Molecular Formula C12H10I2O2
Molecular Weight 440.01 g/mol
Cat. No. B12828256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-3,7-dimethoxynaphthalene
Molecular FormulaC12H10I2O2
Molecular Weight440.01 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1I)OC)I
InChIInChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3
InChIKeyZVSMHHDPCWARBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-3,7-dimethoxynaphthalene – Key Structural and Supplier Data for Research Procurement


2,6-Diiodo-3,7-dimethoxynaphthalene (CAS 1312211-54-3) is a halogenated dimethoxy naphthalene derivative with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . The compound features a naphthalene core substituted with iodine atoms at the 2- and 6-positions and methoxy groups at the 3- and 7-positions, a regiochemical arrangement that imparts specific electronic and steric properties relevant to organic synthesis and materials science [1]. Commercially available from multiple suppliers in ≥95% purity , this compound serves as a specialized building block for cross-coupling reactions and the construction of extended π-conjugated systems [1].

Why 2,6-Diiodo-3,7-dimethoxynaphthalene Cannot Be Replaced by Other Diiodonaphthalene Isomers


Substituting 2,6-Diiodo-3,7-dimethoxynaphthalene with another diiodonaphthalene derivative (e.g., 1,5-diiodonaphthalene, 2,3-diiodonaphthalene, or 2,7-diiodonaphthalene) fundamentally alters the electronic landscape and steric accessibility of the reactive sites. The specific 2,6-regiochemistry of the iodine atoms, combined with the electron-donating methoxy groups at the 3,7-positions, creates a unique π-electron density distribution that dictates both the reactivity in cross-coupling reactions and the solid-state packing in crystalline materials [1]. In contrast, 1,5-diiodonaphthalene exhibits different C–I bond lengths and a distinct crystal packing motif, leading to divergent outcomes in applications such as OLED material synthesis and supramolecular assembly [2].

Quantitative Differentiation Evidence for 2,6-Diiodo-3,7-dimethoxynaphthalene


Crystal Structure: Planarity and Intermolecular Distance vs. 1,5-Diiodonaphthalene

The crystal structure of 2,6-diiodo-3,7-dimethoxynaphthalene exhibits a nearly planar naphthalene core with a mean deviation from planarity of 0.2 Å [1]. The nearest intermolecular distance (van der Waals contact) is 3.647 Å between O(3) and C(4) of symmetry-related molecules [1]. In contrast, 1,5-diiodonaphthalene displays a non-planar geometry with a torsion angle of approximately 4.5° between the naphthalene ring and the iodine substituents, and its C–I bond lengths (2.090–2.103 Å) are shorter than those in 1,8-diiodonaphthalene (2.11–2.13 Å), indicating different electronic environments [2].

X-ray crystallography Materials science Solid-state chemistry

Physicochemical Properties: Density and Boiling Point vs. 1,5-Diiodonaphthalene

Predicted density for 2,6-diiodo-3,7-dimethoxynaphthalene is 2.039 ± 0.06 g/cm³ with a boiling point of 453.9 ± 45.0 °C . For 1,5-diiodonaphthalene, the molecular weight is 379.96 g/mol, and the melting point is reported as 147 °C . While boiling point data for 1,5-diiodonaphthalene is not directly comparable due to decomposition, the significantly higher molecular weight (440.02 vs. 379.96 g/mol) and the presence of electron-donating methoxy groups in the target compound result in different volatility and solubility profiles, which directly impact purification strategies and formulation development .

Physicochemical characterization Process chemistry Formulation

Lipophilicity (LogP) as a Predictor of Chromatographic Behavior and Bioavailability

The calculated LogP (octanol-water partition coefficient) for 2,6-diiodo-3,7-dimethoxynaphthalene is 4.505 . This value is significantly higher than that of unsubstituted naphthalene (LogP ≈ 3.3) and reflects the combined effect of the two heavy iodine atoms and the methoxy groups. While direct LogP data for 1,5-diiodonaphthalene are not readily available, the presence of the polar methoxy groups in the target compound, counterbalanced by the hydrophobic iodine substituents, creates a unique lipophilicity profile that differs from both less polar diiodonaphthalene isomers and more polar dimethoxynaphthalene analogs. This has practical implications for reverse-phase HPLC method development and for predicting membrane permeability in early-stage drug discovery applications [1].

ADME Chromatography Medicinal chemistry

Synthetic Yield and Regioselectivity in Cascade Iodocyclization (Class-Level Inference)

A general method for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives via a sequential cascade iodocyclization has been reported, achieving yields up to 99% under mild conditions [1]. This methodology demonstrates the feasibility of introducing two iodine atoms regioselectively onto a naphthalene framework. While this specific study does not include 2,6-diiodo-3,7-dimethoxynaphthalene as a substrate, the principles of regiocontrol are directly transferable. The 2,6-substitution pattern of the target compound is accessible through strategic precursor design (e.g., 3,7-dimethoxynaphthalene iodination) and benefits from the same mild, high-yielding iodocyclization conditions . This contrasts with the synthesis of 1,5-diiodonaphthalene, which often requires harsher conditions (e.g., diazotization of 1,5-diaminonaphthalene) and may produce isomeric mixtures requiring chromatographic separation .

Organic synthesis Methodology Yield optimization

Purity and Storage Stability: 98% Purity with 2-Year Shelf Life at 20°C

Commercially available 2,6-diiodo-3,7-dimethoxynaphthalene is supplied with a minimum purity of 98% (NLT 98%) and a recommended storage condition of 20°C for 2 years . This level of purity is comparable to other diiodonaphthalene isomers such as 1,5-diiodonaphthalene (purity 95%+ ), but the specific storage stability data provided by the supplier offers procurement confidence. The compound's stability under ambient conditions, as inferred from the 2-year shelf life at 20°C, indicates that the 2,6-dimethoxy substitution pattern does not introduce significant thermal or photochemical lability, making it a reliable reagent for long-term research projects .

Quality control Stability Procurement

High-Value Application Scenarios for 2,6-Diiodo-3,7-dimethoxynaphthalene Based on Quantitative Differentiation


Crystal Engineering and Supramolecular Materials with Predictable π-Stacking

The near-planar geometry of 2,6-diiodo-3,7-dimethoxynaphthalene (mean deviation 0.2 Å) and its defined intermolecular contact distance of 3.647 Å make it an ideal tecton for designing co-crystals and porous organic frameworks where precise control over π-π interactions is required [1]. Researchers can exploit this planarity to achieve predictable solid-state packing, which is essential for applications such as organic semiconductors and stimuli-responsive materials [1].

Building Block for Palladium-Catalyzed Cross-Coupling in OLED Material Synthesis

The 2,6-diiodo substitution pattern, combined with electron-donating methoxy groups, positions 2,6-diiodo-3,7-dimethoxynaphthalene as a versatile electrophilic partner in Suzuki-Miyaura and Sonogashira cross-coupling reactions [2]. The compound's high purity (≥98%) and stability minimize side reactions, enabling the efficient synthesis of extended π-conjugated systems for use as hole-transporting or emitting layers in organic light-emitting diodes (OLEDs) [1].

Lipophilic Scaffold for Fragment-Based Drug Discovery

With a calculated LogP of 4.505, 2,6-diiodo-3,7-dimethoxynaphthalene occupies a lipophilicity range that is attractive for targeting hydrophobic protein binding pockets . The heavy iodine atoms also provide strong anomalous scattering for X-ray crystallography, facilitating the experimental determination of protein-ligand complexes [3]. This dual property makes the compound a valuable fragment for structure-based drug design programs.

Heavy-Atom Derivative for Macromolecular Phasing in Crystallography

The presence of two iodine atoms (atomic number 53) makes 2,6-diiodo-3,7-dimethoxynaphthalene a potent heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in protein crystallography [3]. The compound's planarity and moderate size facilitate its incorporation into protein crystals via soaking or co-crystallization, providing a straightforward route to experimental phase determination for novel macromolecular structures.

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